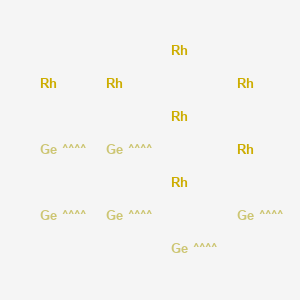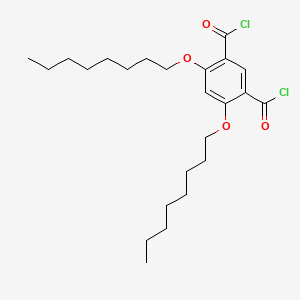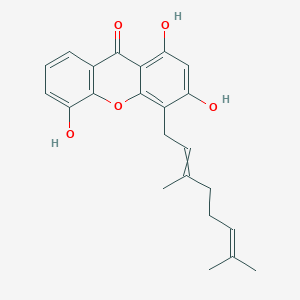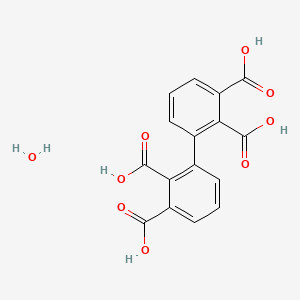
1-(4-Methoxyanilino)octan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Methoxyanilino)octan-2-one is an organic compound with the molecular formula C15H23NO2 It is a derivative of octan-2-one, where the hydrogen atom at the second position is replaced by a 4-methoxyanilino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyanilino)octan-2-one typically involves the reaction of 4-methoxyaniline with octan-2-one under specific conditions. One common method is the nucleophilic substitution reaction, where 4-methoxyaniline acts as a nucleophile and attacks the carbonyl carbon of octan-2-one. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(4-Methoxyanilino)octan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions may involve reagents like halogens or other nucleophiles.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(4-Methoxyanilino)octan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(4-Methoxyanilino)octan-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(4-Methoxyanilino)hexan-2-one
- 1-(4-Methoxyanilino)decan-2-one
- 1-(4-Methoxyanilino)butan-2-one
Comparison
1-(4-Methoxyanilino)octan-2-one is unique due to its specific chain length and functional groups, which confer distinct chemical and biological properties. Compared to shorter or longer chain analogs, it may exhibit different solubility, reactivity, and biological activity, making it suitable for specific applications.
Eigenschaften
CAS-Nummer |
840475-14-1 |
|---|---|
Molekularformel |
C15H23NO2 |
Molekulargewicht |
249.35 g/mol |
IUPAC-Name |
1-(4-methoxyanilino)octan-2-one |
InChI |
InChI=1S/C15H23NO2/c1-3-4-5-6-7-14(17)12-16-13-8-10-15(18-2)11-9-13/h8-11,16H,3-7,12H2,1-2H3 |
InChI-Schlüssel |
FOTPYFNSMWXLOV-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(=O)CNC1=CC=C(C=C1)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



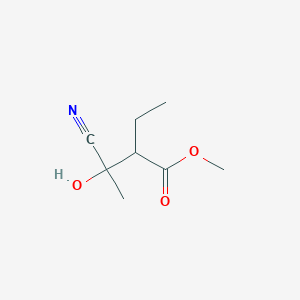
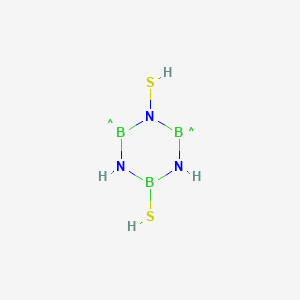
![D-Leucyl-D-alanyl-N-[(4-iodophenyl)methyl]-D-phenylalaninamide](/img/structure/B14204891.png)
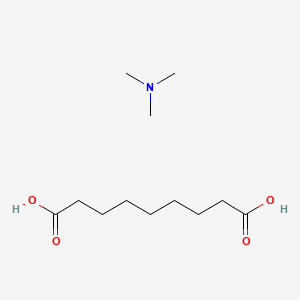
![Trimethyl{2-[3-(phenylsulfanyl)prop-2-en-1-yl]oct-1-en-1-yl}silane](/img/structure/B14204906.png)
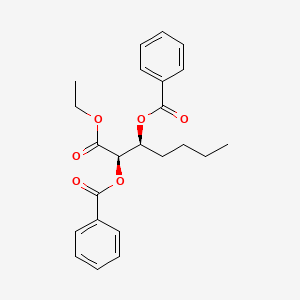
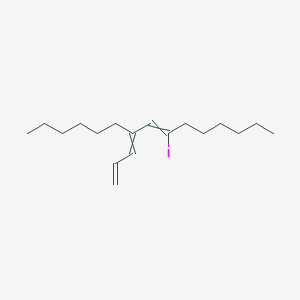
![(2R)-3-[(1,3-Thiazol-5-yl)oxy]propane-1,2-diol](/img/structure/B14204923.png)
